2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, with an acetonitrile group at the 5-position of the pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. One common method includes the use of trifluoroethylamine hydrochloride as a starting material, which undergoes a series of reactions including diazotization and subsequent coupling with a pyrazole derivative . The reaction conditions often involve the use of catalysts such as iron porphyrin complexes to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The trifluoroethyl and acetonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of agrochemicals and materials with specific properties such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The pyrazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality but lacking the pyrazole ring.
2,2,2-Trifluoroethanol: Another similar compound used in various chemical reactions and as a solvent .
Uniqueness
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile is unique due to the combination of the trifluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-13-6(1-3-11)2-4-12-13/h2,4H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMQKSFIRXQRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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